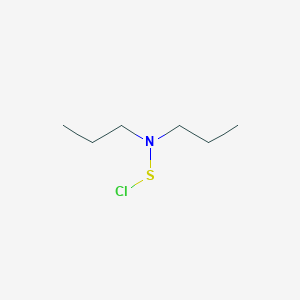

Di(n-propyl)aminosulphenyl chloride

説明

It belongs to the class of sulfenyl chlorides, which are widely used as intermediates in organic synthesis for introducing sulfur-containing functional groups.

特性

分子式 |

C6H14ClNS |

|---|---|

分子量 |

167.70 g/mol |

IUPAC名 |

(dipropylamino) thiohypochlorite |

InChI |

InChI=1S/C6H14ClNS/c1-3-5-8(9-7)6-4-2/h3-6H2,1-2H3 |

InChIキー |

KTCQRIORRGTMDG-UHFFFAOYSA-N |

正規SMILES |

CCCN(CCC)SCl |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Properties of Di(n-propyl)aminosulphenyl Chloride and Related Compounds

Key Observations:

Reactivity: Di(n-propyl)aminosulphenyl chloride’s –SCl group is electrophilic, enabling thiolation reactions. In contrast, n-propyl chloride’s –Cl is less reactive due to the absence of electron-withdrawing groups, making it more suitable for nucleophilic substitutions . Diisopropylphosphoramidous dichloride exhibits phosphorus-centered reactivity, forming phosphoramidate linkages, unlike the sulfur-centered reactions of the target compound .

Stability: Sulfenyl chlorides like Di(n-propyl)aminosulphenyl chloride are moisture-sensitive, analogous to phosphoryl chlorides (e.g., diisopropylphosphoramidous dichloride), which hydrolyze readily . n-Propyl chloride is relatively stable under anhydrous conditions but decomposes in the presence of strong bases .

Safety and Handling: n-Propyl chloride (UN 1278) is classified as flammable and toxic, requiring precautions similar to those for other volatile chlorides . Di(n-propyl)aminosulphenyl chloride likely shares hazards with sulfenyl chlorides, including corrosive and lachrymatory properties, though specific data are unavailable.

Commercial and Regulatory Aspects

- Pricing : n-Propyl chloride is commercially available at lower costs (e.g., ¥7,000/5g for related bromides and chlorides) compared to specialized reagents like diisopropylphosphoramidous dichloride, which is priced higher due to niche applications .

- Regulatory Status : n-Propyl chloride is regulated under UN 1278, while sulfenyl chlorides often require stricter handling protocols due to higher reactivity .

Research Findings and Gaps

- Odor Properties: Di-n-propylamine (a structural relative) exhibits a strong amine odor at <0.14 ppm, suggesting that Di(n-propyl)aminosulphenyl chloride may require odor-control measures in labs .

- Stability Studies: No direct data exist for the target compound, but hydrolytic instability is common in sulfenyl chlorides, necessitating anhydrous storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。